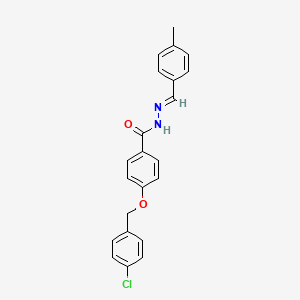
4-((4-Chlorobenzyl)oxy)-N'-(4-methylbenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a methylbenzylidene group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This intermediate is synthesized by chlorinating benzyl chloride.
Formation of 4-((4-chlorobenzyl)oxy)benzohydrazide: This step involves the reaction of 4-chlorobenzyl chloride with benzohydrazide under specific conditions.
Condensation with 4-methylbenzaldehyde: The final step involves the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with 4-methylbenzaldehyde to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chlorobenzyl chloride: An intermediate used in its synthesis.
4-methylbenzaldehyde: Another intermediate used in its synthesis.
Benzohydrazide derivatives:
The uniqueness of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
396108-27-3 |
|---|---|
Molecular Formula |
C22H19ClN2O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-2-4-17(5-3-16)14-24-25-22(26)19-8-12-21(13-9-19)27-15-18-6-10-20(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
HMWGWLCZNPDZCL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















